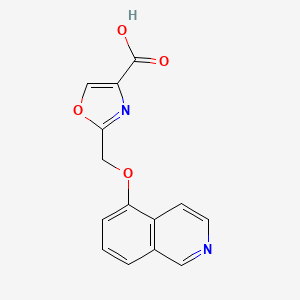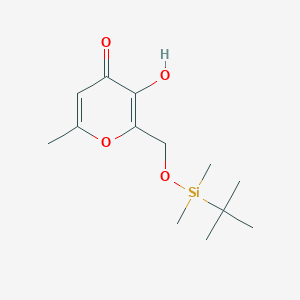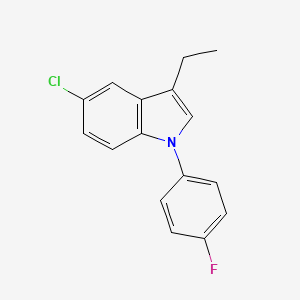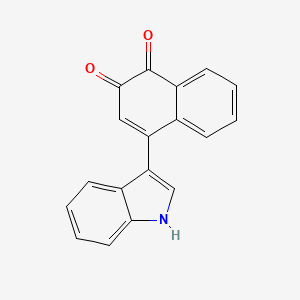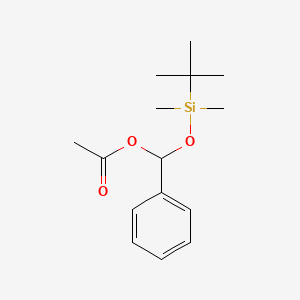
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is an organic compound with the molecular formula C15H24O3Si. It is a derivative of acetic acid and is characterized by the presence of a tert-butyldimethylsilyl group, a phenyl group, and an acetate group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate typically involves the reaction of tert-butyldimethylsilyl chloride with phenylmethanol in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting this compound is then purified by standard techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for purification and quality control ensures high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Benzyl alcohol or toluene.
Substitution: Various substituted phenylmethyl derivatives.
Applications De Recherche Scientifique
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyldimethylsilyl group, which prevents nucleophilic attack. The compound can be selectively deprotected under acidic or fluoride ion conditions, allowing for controlled release of the protected alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldiphenylsilyl chloride
- Trimethylsilyl chloride
Uniqueness
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is unique due to its combination of stability and ease of removal. Compared to other silyl protecting groups, it offers a balance of steric hindrance and reactivity, making it suitable for a wide range of synthetic applications .
Propriétés
Formule moléculaire |
C15H24O3Si |
|---|---|
Poids moléculaire |
280.43 g/mol |
Nom IUPAC |
[[tert-butyl(dimethyl)silyl]oxy-phenylmethyl] acetate |
InChI |
InChI=1S/C15H24O3Si/c1-12(16)17-14(13-10-8-7-9-11-13)18-19(5,6)15(2,3)4/h7-11,14H,1-6H3 |
Clé InChI |
ZTZSGDGLTQLCMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)

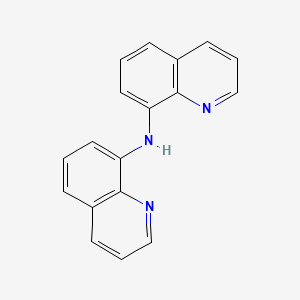
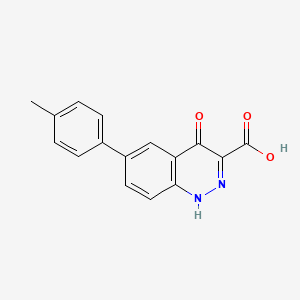
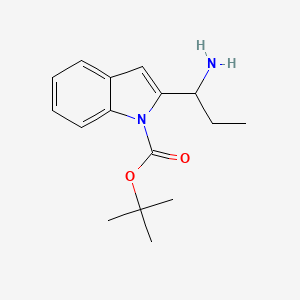
![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
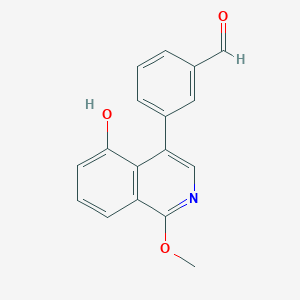

![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
